molecular formula C5H12O B1587225 (S)-(+)-2-Pentanol CAS No. 26184-62-3

(S)-(+)-2-Pentanol

Cat. No. B1587225
CAS RN: 26184-62-3
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-YFKPBYRVSA-N
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Description

(S)-(+)-2-Pentanol , also known as (S)-amyl alcohol , is an organic compound with the chemical formula C<sub>5</sub>H<sub>12</sub>O . It belongs to the class of alcohols and is a colorless liquid with a characteristic fruity odor. It is chiral, meaning it exists in two enantiomeric forms: (S)-(+)-2-Pentanol and ®-(-)-2-Pentanol.



Synthesis Analysis

The synthesis of (S)-(+)-2-Pentanol can be achieved through several methods, including:



  • Hydroboration-Oxidation : Alkene hydroboration followed by oxidation with hydrogen peroxide or other oxidizing agents.

  • Reduction of Ketones or Aldehydes : Reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.



Molecular Structure Analysis

The molecular structure of (S)-(+)-2-Pentanol consists of a five-carbon chain with a hydroxyl group (OH) attached to the second carbon atom. The stereochemistry at the chiral center determines its optical activity.



Chemical Reactions Analysis


  • Oxidation : (S)-(+)-2-Pentanol can be oxidized to form the corresponding carboxylic acid.

  • Esterification : Reaction with carboxylic acids or acid chlorides yields esters.

  • Acid-Catalyzed Dehydration : Under acidic conditions, (S)-(+)-2-Pentanol can lose water to form 2-pentene.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Approximately -78°C

    • Boiling Point : Approximately 138°C

    • Density : ~0.81 g/cm³

    • Solubility : Soluble in water and common organic solvents.



  • Chemical Properties :

    • Reacts with acids, bases, and oxidizing agents.

    • Forms hydrogen bonds due to the hydroxyl group.




Scientific Research Applications

Food Industry: Flavor Analysis in Baijiu

  • Methods : Liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin as a chiral stationary phase is employed .
  • Results : The enantiomeric ratios R:S in different types of Baijiu were found to be significant, with the (S)-form having distinct mint, plastic, and pungent notes. The olfactory thresholds were 163.30 mg/L and 78.58 mg/L in 46% ethanol and 12.62 mg/L and 3.03 mg/L in pure water, respectively .

Pharmaceutical Industry: Synthesis of Anti-Alzheimer Drugs

  • Methods : Enantioselective kinetic resolution of racemic-2-pentanol is performed using Novozyme 435 and vinyl butyrate in a bioreactor at controlled conditions .

Nanotechnology: Synthesis of Nanoparticles

  • Results : The synthesized nanoparticles exhibit unique properties like increased reactivity, strength, or electrical conductivity, which are quantified using techniques such as electron microscopy and spectroscopy .

Catalysis: Enhancing Reaction Efficiency

  • Results : Improvements in reaction efficiency and selectivity are measured, with potential reductions in energy consumption and waste production .

Biomedical Applications: Drug Delivery Systems

  • Results : Enhanced delivery and controlled release of drugs are achieved, with effectiveness assessed through clinical trials and bioavailability studies .

Safety And Hazards


  • Flammable : (S)-(+)-2-Pentanol is flammable and should be handled with care.

  • Irritant : It may cause skin and eye irritation.

  • Inhalation : Inhalation of vapors can cause respiratory irritation.

  • Environmental Impact : It is harmful to aquatic life.


Future Directions

Research on (S)-(+)-2-Pentanol continues to explore its applications in green chemistry, pharmaceuticals, and flavorings. Future studies may focus on sustainable synthesis methods and novel uses.


Please note that this analysis is based on existing knowledge and research. For specific details, consult relevant scientific literature12. If you have any further questions, feel free to ask!


properties

IUPAC Name

(2S)-pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044955
Record name (+)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Pentanol

CAS RN

26184-62-3
Record name (+)-2-Pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26184-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-2-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-pentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pentanol, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
441
Citations
Z Wu, X Li, F Li, H Yue, C He, F Xie, Z Wang - RSC Advances, 2014 - pubs.rsc.org
The lipase-incorporated nanoflower was prepared and used for resolution of (R,S)-2-pentanol with vinyl acetate as an acyl donor in organic solvents. SEM images indicated that the …
Number of citations: 35 pubs.rsc.org
Y Wang, Q Li, Z Zhang, J Ma, Y Feng - Journal of Molecular Catalysis B …, 2009 - Elsevier
The thermophilic lipase QLM-catalyzed resolution of (R, S)-2-octanol and (R, S)-2-pentanol via transesterification was carried out in various organic solvents, and the solvent effects on …
Number of citations: 34 www.sciencedirect.com
JB Sontakke, GD Yadav - Industrial & engineering chemistry …, 2011 - ACS Publications
… S-2-pentanol is a chiral intermediate in the synthesis of several potential antialzheimer’s drugs that inhibit β-amyloid peptide release or its synthesis. The present work focuses on the …
Number of citations: 34 pubs.acs.org
S Kühn, G Sluyter, MA Christlieb, R Heils… - Industrial & …, 2017 - ACS Publications
In situ separation of a chiral target compound is realized for the first time as distillate on top of an integrated biocatalytic batch reactive distillation column. The applied reaction system is …
Number of citations: 11 pubs.acs.org
L Hu, S Qiu, Y Dai, L Tian, C Wei - Foods, 2022 - mdpi.com
The enantiomeric contents of 2-pentanol of Baijiu were analyzed by liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin as …
Number of citations: 3 www.mdpi.com
AS Malyemez, E Bayraktar… - Turkish Journal of …, 2017 - degruyter.com
… Enzim olarak Novozyme 435, açil verici olarak vinilbütirat kullanımı ile 30 dakikada S-2-pentanol için %99 enantiyomerik aşırılığa ve %50 dönüşüme ulaşılmıştır. RSM ile başlangıç …
Number of citations: 4 www.degruyter.com
RN Patel, A Banerjee, V Nanduri… - Journal of the …, 2000 - Wiley Online Library
… antarctica lipase B catalyzed acylations and the desired S-2-pentanol remained unreacted in the reaction mixture, we concentrated our efforts only on the isolation of the desired S-(+)-2-…
Number of citations: 63 aocs.onlinelibrary.wiley.com
JS Baxley, JR Wells - International journal of chemical kinetics, 1998 - Wiley Online Library
The relative rate technique has been used to measure the hydroxyl radical (OH) reaction rate constant of +2‐butanol (2BU, CH 3 CH 2 CH(OH)CH 3 ) and 2‐pentanol (2PE, CH 3 CH 2 …
Number of citations: 56 onlinelibrary.wiley.com
M Noël, P Lozano, M Vaultier, JL Iborra - Biotechnology letters, 2004 - Springer
… In fact, the S-2-pentyl propionate product was never detected; even if specific reactions with pure S-2-pentanol (R or S) were carried out, demonstrating the excellent enantioselectivity of …
Number of citations: 65 link.springer.com
T Nabeshima, A Hashiguchi, T Saiki… - Angewandte …, 2002 - Wiley Online Library
General Procedure (Oxidation): NAD(83.58 Â 10À3 mmol) or NAD models 1 or 4 and HLADH (10 units) were placed in a 10-mL Schlenk flask, and Schlenk techniques were used to …
Number of citations: 38 onlinelibrary.wiley.com

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